molecular formula C17H23F3N2OS B2830853 (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034495-93-5

(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2830853
CAS No.: 2034495-93-5
M. Wt: 360.44
InChI Key: KRPJDWXFXKXXKN-UHFFFAOYSA-N
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Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a sophisticated chemical building block designed for research and development, integrating a piperidine scaffold, a thioether linker, and a trifluoromethyl pyridine moiety. This unique structure makes it a compound of significant interest in medicinal and agrochemical discovery. The 6-(trifluoromethyl)pyridin-3-yl group is a privileged scaffold in modern pesticide and pharmaceutical design due to the strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group, which can enhance metabolic stability, bioavailability, and binding affinity to biological targets . Compounds featuring this group are found in a range of commercial products, including herbicides, insecticides, and fungicides . Concurrently, the piperidine ring is a ubiquitous feature in drug discovery and has more recently been explored for its potential as a plant activator. Research indicates that piperazine derivatives (a related nitrogen heterocycle) can induce systemic acquired resistance (SAR) in plants, triggering defense enzyme activities such as superoxide dismutase (SOD) and phenylalanine ammonialyase (PAL) to confer protection against viral infections like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) . The integration of these pharmacophores suggests potential applications for this compound in developing novel antiviral agents for agriculture . Furthermore, the tert-butylthio methyl linker provides a sterically hindered thioether functionality. The strategic incorporation of sulfur and fluorine atoms in a single molecule is a common tactic in agrochemical and pharmaceutical research to fine-tune properties like oxidative stability, solubility, and overall potency . This compound is provided exclusively for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to leverage this molecule as a key intermediate or a novel scaffold in their exploratory synthesis programs for creating new active ingredients.

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2OS/c1-16(2,3)24-11-13-6-4-5-9-22(13)15(23)12-7-8-14(21-10-12)17(18,19)20/h7-8,10,13H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPJDWXFXKXXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the tert-butylthio and trifluoromethyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tert-butylthio Group: This step often involves the use of tert-butylthiol and a suitable base to facilitate the substitution reaction.

    Addition of the Trifluoromethyl Group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The trifluoromethyl group imparts unique properties, making this compound useful in the development of advanced materials with specific electronic or hydrophobic characteristics.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the tert-butylthio group can participate in covalent bonding or redox reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (piperidine vs. pyrrolidine) and substituent types (e.g., trifluoromethyl vs. fluorine, thioether vs. silyl ether). Below is a comparative analysis with key derivatives:

Table 1: Comparison of Structural Features and Properties

Compound Name Core Heterocycle Pyridine Substituent Molecular Weight Key Functional Groups
(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone Piperidine 6-CF₃ 402.45 g/mol CF₃, tert-butylthio, methanone
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone Pyrrolidine 2-F, 6-pyrrolidinyl 352.52 g/mol F, tert-butyldimethylsilyl, ethanone
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Pyrrolidine 2-F, 6-pyrrolidinyl 381.54 g/mol F, silyl ether, oxime

Key Observations:

Pyrrolidine derivatives (e.g., compounds from Table 1) are more rigid, which could enhance selectivity but reduce adaptability in hydrophobic pockets .

Substituent Effects :

  • The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to fluorine (-F) in analogs, which primarily influences electronic effects (e.g., increased electron-withdrawing character) .
  • Tert-butylthio (-S-tBu) provides steric bulk and sulfur-based reactivity, contrasting with silyl ethers (e.g., -OSiMe₂tBu) in analogs, which are more hydrolytically stable but less nucleophilic .

Implications of Structural Differences

  • Bioactivity : The trifluoromethyl group’s strong electron-withdrawing nature may enhance interactions with aromatic residues in enzyme active sites, while the tert-butylthio group could improve membrane permeability due to its hydrophobicity .
  • Stability : Thioethers (as in the target compound) are more prone to oxidation than silyl ethers, which may affect shelf life but offer opportunities for prodrug design .
  • Synthetic Accessibility : Piperidine derivatives generally require longer synthetic routes compared to pyrrolidine analogs, as evidenced by the higher molecular weight and complexity of the target compound .

Biological Activity

The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of the compound is significant for understanding its biological interactions. It consists of a piperidine ring substituted with a tert-butylthio group and a pyridine moiety with a trifluoromethyl group, contributing to its lipophilicity and receptor binding properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Tropomyosin-related Kinases (Trk) : The compound has been identified as an inhibitor of Trk receptors, which are involved in neurotrophin signaling pathways crucial for neuronal survival and differentiation. This inhibition could have implications in treating neurodegenerative diseases and certain cancers .
  • Antidepressant Potential : Preliminary studies suggest that the compound may act as a ligand for serotonin receptors, particularly 5-HT1A and 5-HT7. These interactions could position it as a candidate for antidepressant therapies .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The piperidine and pyridine components facilitate binding to specific receptors in the central nervous system (CNS), influencing neurotransmitter activity.
  • Enzyme Inhibition : It may inhibit certain phosphodiesterases (PDEs), which play roles in cyclic nucleotide signaling pathways, further affecting mood regulation and neuroprotection .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Trk Inhibition : In vitro assays demonstrated that the compound effectively inhibits TrkA and TrkB activity, leading to reduced cell proliferation in neuroblastoma models. This suggests potential applications in cancer treatment .
  • Antidepressant Activity Assessment : A pharmacological evaluation showed that the compound displayed significant affinity for serotonin receptors, correlating with improved behavioral outcomes in animal models of depression .

Data Tables

Biological ActivityMechanismReference
Inhibition of Trk ReceptorsReceptor Binding
Antidepressant EffectsSerotonin Receptor Interaction
PDE InhibitionEnzyme Activity Modulation

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis involves multi-step organic reactions, including nucleophilic substitution and carbonyl coupling. Key steps include:

  • Step 1 : Functionalization of the piperidine ring with a tert-butylthio-methyl group via thioether formation under controlled temperature (0–5°C) using tert-butyl mercaptan and a base (e.g., NaH) in anhydrous THF .
  • Step 2 : Coupling the modified piperidine with 6-(trifluoromethyl)nicotinoyl chloride in the presence of a catalyst (e.g., DMAP) and a solvent like dichloromethane at room temperature .
  • Optimization : Reaction yield depends on solvent polarity, catalyst loading, and exclusion of moisture. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of the compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tert-butylthio-methyl group (δ ~1.3 ppm for tert-butyl protons) and the trifluoromethyl-pyridine moiety (δ ~120–125 ppm for CF₃ in ¹³C) .
  • Mass Spectrometry (HRMS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.15 for C₁₈H₂₂F₃N₂OS) .
  • Infrared Spectroscopy (IR) : Carbonyl stretching (~1650–1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) confirm functional groups .

Q. What preliminary biological assays are recommended to assess the compound’s pharmacological potential?

  • Methodology :

  • In vitro binding assays : Use surface plasmon resonance (SPR) to screen for interactions with target proteins (e.g., kinases or GPCRs) at varying concentrations (1 nM–10 µM) .
  • Cytotoxicity testing : Employ MTT assays on cell lines (e.g., HEK293, HeLa) to evaluate IC₅₀ values .
  • Solubility and stability : Measure logP (HPLC) and plasma stability (37°C, 1 hour) to guide formulation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reaction pathways for synthesizing the tert-butylthio-methyl piperidine intermediate?

  • Methodology :

  • Density Functional Theory (DFT) : Model competing pathways (e.g., SN2 vs. radical mechanisms) to identify energetically favorable routes. Compare activation energies and intermediate stability .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics to explain yield disparities in literature .
  • Validation : Cross-reference computational results with experimental NMR data (e.g., stereochemical outcomes) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the tert-butylthio and trifluoromethyl groups on biological activity?

  • Methodology :

  • Analog synthesis : Prepare derivatives with substituent variations (e.g., tert-butylthio → methylthio; CF₃ → Cl) .
  • Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., enzyme inhibition).
  • Data analysis : Use multivariate regression to correlate substituent properties (e.g., hydrophobicity, steric bulk) with activity .

Q. What strategies mitigate stability issues caused by the tert-butylthio group under physiological conditions?

  • Methodology :

  • Prodrug design : Mask the thioether with a labile protecting group (e.g., acetyl) to enhance plasma stability .
  • Formulation optimization : Use cyclodextrin-based encapsulation to reduce oxidative degradation .
  • Accelerated stability testing : Expose the compound to pH gradients (1–10) and elevated temperatures (40–60°C) to identify degradation pathways .

Q. How should researchers address contradictory data on the compound’s binding affinity across different assay platforms?

  • Methodology :

  • Assay standardization : Replicate experiments using identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and protein concentrations .
  • Orthogonal validation : Confirm SPR results with isothermal titration calorimetry (ITC) or fluorescence polarization .
  • Artifact screening : Test for non-specific binding using mutant proteins or excess competitor ligands .

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